N-(4-chlorophenyl)-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide
Description
N-(4-chlorophenyl)-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide is a thiazole-based carboxamide derivative featuring a 4-chlorophenyl group at the carboxamide nitrogen and a 3-(trifluoromethyl)phenyl substituent at the 2-position of the thiazole ring. Thiazole derivatives are widely studied for their diverse pharmacological activities, including kinase inhibition, antiparasitic effects, and enzyme modulation . The trifluoromethyl group enhances metabolic stability and lipophilicity, while the chlorophenyl moiety contributes to electronic effects and target binding . This compound’s structural complexity positions it as a candidate for therapeutic development, necessitating comparison with analogs to elucidate structure-activity relationships (SAR).
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClF3N2OS/c18-12-4-6-13(7-5-12)22-15(24)14-9-25-16(23-14)10-2-1-3-11(8-10)17(19,20)21/h1-9H,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIPHSVURZCSHTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NC(=CS2)C(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClF3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide typically involves the formation of the thiazole ring followed by the introduction of the chlorophenyl and trifluoromethylphenyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 4-chlorobenzoyl chloride and 3-(trifluoromethyl)aniline in the presence of a base can lead to the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process. Additionally, stringent quality control measures are implemented to ensure the consistency and reliability of the final product.
Chemical Reactions Analysis
Reactivity Profile
The compound exhibits reactivity typical of thiazole derivatives, influenced by its heterocyclic ring and substituents :
2.1. Amide Functional Group
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Nucleophilic substitution : The amide nitrogen can participate in reactions with electrophiles (e.g., alkylation).
-
Hydrolysis : Under acidic or basic conditions, the amide may hydrolyze to the corresponding carboxylic acid.
2.2. Thiazole Ring Reactivity
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Electrophilic substitution : Substituents at the 2-position (e.g., 3-(trifluoromethyl)phenyl) direct electrophilic attack to the 5-position of the thiazole .
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Metal-mediated reactions : Palladium or copper catalysts may enable cross-coupling reactions (e.g., Suzuki coupling) at the thiazole ring.
2.3. Substituent Interactions
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Chlorophenyl group : Enhances lipophilicity and may participate in aromatic substitution reactions .
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Trifluoromethyl group : Acts as a strong electron-withdrawing group, influencing metabolic stability and reactivity .
Chemical Stability and Solubility
Analytical Characterization
Scientific Research Applications
Anticancer Activity
Several studies have highlighted the anticancer potential of thiazole derivatives, including N-(4-chlorophenyl)-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide. The compound has been evaluated for its efficacy against various cancer cell lines:
- Cell Line Testing : The compound demonstrated significant growth inhibition in multiple cancer cell lines such as MCF-7 (breast cancer), PC3 (prostate cancer), and HepG2 (liver cancer). For instance, a derivative with a similar thiazole structure showed an IC50 value of 5.71 µM against MCF-7 cells, which is comparable to standard chemotherapeutic agents .
- Structure-Activity Relationship (SAR) : The presence of the 4-chloro substituent has been linked to enhanced antiproliferative activity. Research indicates that modifications in the thiazole structure can lead to variations in potency against different cancer types .
Antiviral Properties
Thiazole derivatives have also been investigated for their antiviral activities. This compound may exhibit potential effectiveness against viral infections:
- Mechanism of Action : The compound's mechanism involves inhibiting viral replication processes, making it a candidate for further development as an antiviral agent .
- Efficacy Studies : Some derivatives have shown promising results against resistant strains of viruses, indicating a potential application in treating viral infections resistant to conventional therapies .
Anti-inflammatory Effects
The anti-inflammatory properties of thiazole derivatives have been explored, particularly their role as cyclooxygenase (COX) inhibitors:
- COX Inhibition : Research has shown that compounds within this class can effectively inhibit COX enzymes, which are key mediators in inflammatory pathways. This inhibition can lead to reduced inflammation and pain relief .
Synthesis and Structural Insights
The synthesis of this compound typically involves multi-step reactions including condensation and cyclization processes. Understanding the synthetic pathways is crucial for optimizing yield and purity:
| Synthetic Step | Reagents/Conditions | Outcome |
|---|---|---|
| Step 1 | Aldehyde + Thioamide | Thiazole formation |
| Step 2 | Acetic anhydride | Carboxamide formation |
| Step 3 | Trifluoromethylation | Introduction of trifluoromethyl group |
Case Studies
Several case studies have documented the therapeutic applications of thiazole derivatives similar to this compound:
- Study on Anticancer Efficacy : A study published in MDPI evaluated a series of thiazole-pyridine hybrids against various cancer cell lines and reported significant cytotoxic effects linked to structural modifications .
- Antiviral Activity Assessment : Another study demonstrated that certain thiazole derivatives could inhibit viral replication effectively, providing a basis for developing new antiviral drugs .
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison of Thiazole Derivatives
Biological Activity
N-(4-chlorophenyl)-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide is a synthetic compound that has attracted significant attention in pharmaceutical research due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a thiazole ring, which is known for its biological activity, combined with a trifluoromethyl group that enhances its pharmacological characteristics. The presence of the chlorophenyl moiety contributes to its lipophilicity and potentially increases its binding affinity to various biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The trifluoromethyl group improves stability and enhances binding affinity, while the thiazole ring facilitates interactions with macromolecules. Studies indicate that the compound may inhibit enzyme activities or modulate receptor functions, leading to various biological effects.
Anticancer Activity
Research has shown that thiazole derivatives exhibit significant anticancer properties. For instance, in a study evaluating various thiazole compounds, this compound demonstrated promising cytotoxic effects against several cancer cell lines. The IC50 values for this compound were reported to be comparable to established anticancer agents like doxorubicin, indicating its potential as a therapeutic agent in cancer treatment .
| Cell Line | IC50 (µg/mL) | Reference |
|---|---|---|
| Jurkat (T-cell leukemia) | 1.98 ± 1.22 | |
| HT-29 (colon cancer) | 1.61 ± 1.92 |
Antimicrobial Activity
Thiazole derivatives have also been explored for their antimicrobial properties. The compound's structure allows it to interact with bacterial enzymes effectively, inhibiting their function. In vitro studies have shown that it exhibits activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .
Study 1: Antitumor Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of thiazole carboxamide derivatives, including this compound. These compounds were tested for their ability to inhibit cyclooxygenase (COX) enzymes and showed promising results in reducing tumor growth in preclinical models .
Study 2: Mechanistic Insights
Molecular dynamics simulations revealed that this compound interacts with target proteins primarily through hydrophobic contacts, with limited hydrogen bonding. This interaction pattern is crucial for its cytotoxic effects against cancer cells .
Q & A
Basic: What are the recommended synthetic routes for N-(4-chlorophenyl)-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide?
Answer:
The synthesis typically involves a multi-step process:
Thiazole ring formation : Cyclocondensation of thiourea derivatives with α-haloketones or α-bromo carbonyl intermediates under reflux conditions (e.g., ethanol or dichloromethane at 60–80°C) .
Carboxamide coupling : Reaction of the thiazole-4-carboxylic acid intermediate with 4-chloroaniline using coupling agents like EDCI/HOBt or DCC in anhydrous DMF .
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to achieve >95% purity.
Key validation : Monitor reaction progress via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) and confirm structure with ¹H/¹³C NMR (e.g., carbonyl resonance at ~165–170 ppm) .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Answer:
Contradictions often arise from assay variability or target promiscuity. Mitigation strategies include:
- Dose-response validation : Perform IC50/EC50 assays across multiple concentrations (e.g., 0.1–100 µM) with triplicate measurements .
- Off-target screening : Use panels like Eurofins’ SafetyScreen44 to assess selectivity against kinases, GPCRs, or ion channels .
- Structural analogs : Compare activity with derivatives (e.g., replacing CF3 with CH3) to identify pharmacophore requirements .
Case study : A 2024 study resolved conflicting cytotoxicity data by correlating cellular uptake (via LC-MS quantification) with logP values .
Basic: What spectroscopic and computational methods are optimal for characterizing this compound?
Answer:
- Spectroscopy :
- ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.1 ppm), CF3 group (¹⁹F NMR: δ -60 to -65 ppm), and thiazole C2 (δ 160–165 ppm) .
- HRMS : Confirm molecular ion [M+H]⁺ (calculated m/z: ~423.05) with <2 ppm error .
- Computational :
- DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to predict vibrational modes (IR) and electrostatic potential maps .
Advanced: What experimental designs are recommended for studying this compound’s mechanism of action in cancer models?
Answer:
- In vitro :
- Apoptosis assays : Annexin V/PI staining with flow cytometry (e.g., in HCT-116 cells) .
- Target deconvolution : CRISPR-Cas9 knockout screens or thermal proteome profiling (TPP) .
- In vivo :
- Xenograft models : Administer 10–50 mg/kg (i.p.) in BALB/c nude mice; monitor tumor volume and serum biomarkers (e.g., IL-6) .
Critical controls : Include structurally related inactive analogs and vehicle-only groups to exclude off-target effects .
- Xenograft models : Administer 10–50 mg/kg (i.p.) in BALB/c nude mice; monitor tumor volume and serum biomarkers (e.g., IL-6) .
Basic: How can researchers optimize reaction yields during scale-up synthesis?
Answer:
- Solvent selection : Replace ethanol with DMF for better solubility of aromatic intermediates .
- Catalyst screening : Test Pd(OAc)₂ or CuI for Suzuki-Miyaura coupling of trifluoromethylphenyl groups (yield improvement: 20–30%) .
- DOE approach : Use a Taguchi matrix to optimize temperature (70–90°C), stoichiometry (1:1.2 molar ratio), and reaction time (12–24 hr) .
Advanced: How does the trifluoromethyl group influence this compound’s pharmacokinetics?
Answer:
The CF3 group:
- Enhances metabolic stability : Reduces CYP3A4-mediated oxidation (t1/2 in human liver microsomes: ~45 min vs. ~15 min for CH3 analog) .
- Modulates logP : Increases lipophilicity (calculated logP: ~3.8 vs. ~2.5 for non-CF3 derivatives), improving blood-brain barrier penetration .
Validation : Compare plasma protein binding (ultrafiltration assay) and AUC(0–24) in pharmacokinetic studies .
Basic: What crystallization techniques are suitable for X-ray structure determination?
Answer:
- Vapor diffusion : Use 1:1 mixtures of compound (10 mg/mL in DMSO) with reservoir solutions (e.g., PEG 4000, 0.1 M HEPES pH 7.5) .
- Cryoprotection : Soak crystals in 25% glycerol before flash-freecing in liquid N₂ .
- Data collection : Resolve to 1.8 Å using Mo-Kα radiation (λ = 0.71073 Å). Refine with SHELXL (R-factor < 0.05) .
Advanced: What strategies address low aqueous solubility in formulation studies?
Answer:
- Prodrug design : Synthesize phosphate esters (e.g., replace -CO-NH- with -PO(O⁻)₂-) to enhance solubility by 10–50× .
- Nanoparticle encapsulation : Use PLGA-PEG carriers (particle size: 100–150 nm; PDI < 0.2) for sustained release (60–70% over 72 hr) .
- Co-solvent systems : Test 10% DMSO/10% Cremophor EL in saline for in vivo dosing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
